(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol
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Overview
Description
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound features a chlorinated thiophene ring attached to an ethan-1-ol moiety. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol typically involves the chlorination of thiophene followed by the introduction of the ethan-1-ol group. One common method is:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Formation of Ethan-1-ol Moiety: The chlorinated thiophene is then reacted with an appropriate reagent, such as an organometallic compound (e.g., Grignard reagent) to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ethan-1-ol group to an alkane.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of (1S)-1-(5-chlorothiophen-2-yl)ethanal or (1S)-1-(5-chlorothiophen-2-yl)ethanoic acid.
Reduction: Formation of (1S)-1-(thiophen-2-yl)ethan-1-ol or (1S)-1-(5-chlorothiophen-2-yl)ethane.
Substitution: Formation of (1S)-1-(5-substituted-thiophen-2-yl)ethan-1-ol derivatives.
Scientific Research Applications
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chlorine atom and the ethan-1-ol group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol: Similar structure with a bromine atom instead of chlorine.
(1S)-1-(5-methylthiophen-2-yl)ethan-1-ol: Similar structure with a methyl group instead of chlorine.
(1S)-1-(thiophen-2-yl)ethan-1-ol: Lacks the halogen substituent on the thiophene ring.
Uniqueness
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
Properties
IUPAC Name |
(1S)-1-(5-chlorothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVSEJRMIJWQN-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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